molecular formula C11H12O2 B14160780 5-Oxo-5-phenylpentanal CAS No. 75424-63-4

5-Oxo-5-phenylpentanal

Cat. No.: B14160780
CAS No.: 75424-63-4
M. Wt: 176.21 g/mol
InChI Key: WDXWUONTMXSOSW-UHFFFAOYSA-N
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Description

5-Oxo-5-phenylpentanal is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a phenyl group attached to a pentanal chain with an oxo group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-phenylpentanal typically involves the reaction of benzaldehyde with a suitable reagent to introduce the oxo group at the desired position. One common method is the aldol condensation reaction, where benzaldehyde reacts with a ketone under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5-phenylpentanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Oxo-5-phenylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Oxo-5-phenylpentanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The phenyl group can also participate in aromatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Benzaldehyde: Similar structure but lacks the oxo group.

    Phenylacetaldehyde: Contains a phenyl group but with a different carbon chain structure.

    Acetophenone: Contains a phenyl group attached to a carbonyl group but with a different overall structure.

Uniqueness: 5-Oxo-5-phenylpentanal is unique due to the presence of both an oxo group and a phenyl group in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

75424-63-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-oxo-5-phenylpentanal

InChI

InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

WDXWUONTMXSOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC=O

Origin of Product

United States

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